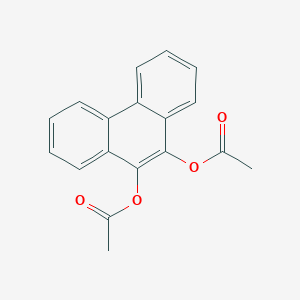

9,10-Phenanthrenediol, diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,10-Phenanthrenediol, diacetate is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Research

9,10-Phenanthrenediol, diacetate serves as a model compound in studies related to polycyclic aromatic hydrocarbons and their environmental impact.

- Biodegradation Studies : Research has demonstrated that microorganisms can degrade PAHs, including derivatives like this compound. For example, studies have shown that certain bacterial strains can metabolize phenanthrene and its derivatives, which is crucial for understanding the bioremediation of contaminated environments .

- Metabolism in Organisms : The metabolism of phenanthrene and its derivatives has been studied extensively to evaluate their effects on human health. For instance, the urinary excretion of phenanthrene metabolites was analyzed in smokers to assess individual variations in PAH metabolism .

Pharmaceutical Applications

The pharmaceutical potential of this compound is linked to its structural properties that allow it to interact with biological systems.

- Antitumor Activity : Compounds related to 9,10-phenanthrenediol have been investigated for their antitumor properties. The structure-activity relationship studies suggest that modifications to the phenanthrene structure can enhance biological activity against various cancer cell lines .

- Drug Development : The compound's ability to form reactive metabolites makes it a candidate for studying drug interactions and toxicity mechanisms. Research into the metabolic pathways of PAHs can inform the development of safer pharmaceutical agents by understanding how these compounds are processed in the body .

Toxicological Studies

The toxicological implications of this compound are significant due to its classification as a PAH.

- Carcinogenicity Assessment : Studies have explored the formation of diol epoxides from phenanthrene derivatives and their potential role in carcinogenesis. The identification of mercapturic acid metabolites in urine from individuals exposed to PAHs highlights the need for ongoing research into the health risks associated with these compounds .

- Environmental Toxicology : The compound's persistence in the environment raises concerns regarding its accumulation and effects on wildlife. Toxicity testing has been conducted to evaluate the impact of phenanthrene derivatives on various organisms, providing insights into ecological risks associated with PAH exposure .

Data Tables

Case Studies

- Microbial Degradation : A study focused on Mycobacterium vanbaalenii demonstrated the bacterium's ability to metabolize phenanthrene derivatives effectively. This research provided foundational knowledge for bioremediation strategies targeting PAH-contaminated sites .

- Pharmacokinetics in Smokers : A clinical study investigated urinary metabolites of phenanthrene in smokers after exposure via inhalation and oral dosing. Results indicated no significant difference between exposure routes but highlighted interindividual variations in metabolism—critical for understanding susceptibility to PAH-related health risks .

- Antitumor Activity Exploration : Recent investigations into diarylpentanoids related to 9,10-phenanthrenediol revealed promising antitumor activities across various cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic potential .

Eigenschaften

CAS-Nummer |

17694-65-4 |

|---|---|

Molekularformel |

C18H14O4 |

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

(10-acetyloxyphenanthren-9-yl) acetate |

InChI |

InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |

InChI-Schlüssel |

ITPKKTRCYDQMDS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

Key on ui other cas no. |

17694-65-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.